Tert-butyl 3-oxohept-6-enoate
Overview
Description
Tert-butyl 3-oxohept-6-enoate: is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It is a derivative of heptenoic acid, characterized by the presence of a tert-butyl ester group and a keto group at the third carbon position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxohept-6-enoate typically involves the esterification of 3-oxohept-6-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-oxohept-6-enoate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-oxohept-6-enoic acid.
Reduction: Formation of 3-hydroxyhept-6-enoate.
Substitution: Formation of various tert-butyl esters and amides.
Scientific Research Applications
Chemistry: Tert-butyl 3-oxohept-6-enoate is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and ketones. It may also serve as a model compound for investigating metabolic pathways involving similar structures .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-oxohept-6-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol . These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Ethyl 3-oxohept-6-enoate: Similar structure but with an ethyl ester group instead of a tert-butyl group.
Methyl 3-oxohept-6-enoate: Similar structure but with a methyl ester group.
Uniqueness: Tert-butyl 3-oxohept-6-enoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds and valuable in specific synthetic applications .
Properties
IUPAC Name |
tert-butyl 3-oxohept-6-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-5-6-7-9(12)8-10(13)14-11(2,3)4/h5H,1,6-8H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGMZQAIQUOQSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444694 | |
Record name | 6-Heptenoic acid, 3-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87894-21-1 | |
Record name | 6-Heptenoic acid, 3-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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